Methyl 3-(phenylsulfanyl)pentanoate
Description
Methyl 3-(phenylsulfanyl)pentanoate is an ester derivative of pentanoic acid featuring a phenylsulfanyl (-SPh) substituent at the third carbon of the pentanoate chain.
Properties
CAS No. |
94143-89-2 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
methyl 3-phenylsulfanylpentanoate |
InChI |
InChI=1S/C12H16O2S/c1-3-10(9-12(13)14-2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
DULBONLLFRAZEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(phenylsulfanyl)pentanoate can be synthesized through various methods. One common approach involves the esterification of 3-(phenylsulfanyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylsulfanyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylsulfanyl derivatives.
Scientific Research Applications
Methyl 3-(phenylsulfanyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 3-(phenylsulfanyl)pentanoate involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Methyl 3-(phenylsulfanyl)pentanoate with esters sharing similar backbone structures but differing in substituents:
Physicochemical Properties
- Volatility: The phenylsulfanyl group in this compound likely reduces volatility compared to methyl or ethyl-substituted esters (e.g., Methyl 3-methylpentanoate), as aromatic and sulfur-containing groups increase molecular weight and intermolecular forces .
- Solubility: The sulfur atom may enhance solubility in nonpolar solvents compared to oxygenated analogs but reduce water solubility due to the hydrophobic phenyl group .
- Reactivity : The electron-withdrawing nature of the sulfanyl group could influence ester hydrolysis rates or interactions in catalytic processes, contrasting with electron-donating alkyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
